molecular formula C7H14O4S B12856921 Ethyl (propane-2-sulfonyl)-acetate

Ethyl (propane-2-sulfonyl)-acetate

Cat. No.: B12856921
M. Wt: 194.25 g/mol
InChI Key: IAEPMZWGBVWBFO-UHFFFAOYSA-N
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Description

Ethyl (propane-2-sulfonyl)-acetate is an organic compound with the molecular formula C7H14O4S. It is a sulfonyl ester, which means it contains a sulfonyl group (SO2) attached to an ethyl acetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (propane-2-sulfonyl)-acetate can be synthesized through several methods. One common approach involves the reaction of propane-2-sulfonyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl (propane-2-sulfonyl)-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols .

Scientific Research Applications

Medicinal Chemistry

Ethyl (propane-2-sulfonyl)-acetate has shown potential in the development of therapeutic agents due to its ability to interact with specific enzymes and proteins.

  • Anticancer Activity :
    • Studies indicate that this compound can inhibit cell growth in various cancer cell lines, including small-cell lung cancer. The compound's IC50 values suggest potent activity comparable to established inhibitors of Bcl-2 and Bcl-xL proteins, which are crucial in apoptosis regulation.
    Cell Line IC50 Value (µM) Mechanism of Action
    Small-cell lung cancer10-15Inhibition of Bcl-2/Bcl-xL proteins
  • Antifungal Activity :
    • The compound has demonstrated effectiveness against various fungal strains, inhibiting growth and reducing aflatoxin production. This suggests potential applications in agricultural biotechnology and food safety.

Biochemical Research

The compound interacts with sulfonyltransferases, influencing cellular signaling pathways and gene expression.

  • Cell Signaling Modulation :
    • By modifying the activity of key proteins involved in signaling pathways, this compound can lead to changes in cellular metabolism and function. For example, it may alter the expression of genes linked to cell growth and differentiation.
Biochemical Interaction Effect on Cellular Process
SulfonyltransferasesModifies protein function
Transcription factorsAlters gene expression

Material Science

In materials science, the structural properties of this compound allow it to be used as a precursor for synthesizing novel materials, particularly polymers with enhanced properties.

  • Polymer Synthesis :
    • The compound can serve as a building block for creating polymers that exhibit unique thermal and mechanical properties, making it valuable in the development of advanced materials for industrial applications.

Case Study 1: Anticancer Efficacy

A recent study focused on the binding affinities of sulfonamide derivatives highlighted that modifications at the sulfonyl position significantly affected anticancer activity. This compound was among the compounds tested, showing promising profiles for further development as a therapeutic agent against malignancies.

Case Study 2: Antifungal Efficacy

Another investigation assessed the efficacy of ethyl acetate extracts containing sulfonated compounds against Aspergillus species. The results indicated that this compound significantly altered fungal morphology while effectively inhibiting growth, suggesting its potential use in agricultural applications.

Mechanism of Action

The mechanism of action of ethyl (propane-2-sulfonyl)-acetate involves its reactivity with various nucleophiles and electrophiles. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophilic reagent .

Comparison with Similar Compounds

Ethyl (propane-2-sulfonyl)-acetate can be compared with other sulfonyl esters such as:

  • Mthis compound
  • Propyl (propane-2-sulfonyl)-acetate
  • Butyl (propane-2-sulfonyl)-acetate

These compounds share similar reactivity patterns but differ in their alkyl ester groups. The choice of ester group can influence the compound’s solubility, reactivity, and application in various fields .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and structural features make it a valuable building block in organic synthesis and a key intermediate in the production of various functional materials.

Biological Activity

Ethyl (propane-2-sulfonyl)-acetate, also known as a sulfonyl ester compound, has garnered attention in recent years due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonyl group attached to an ethyl acetate moiety. The general structure can be represented as follows:

C5H10O4S\text{C}_5\text{H}_{10}\text{O}_4\text{S}

This compound exhibits unique chemical properties that contribute to its biological activity, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some notable mechanisms include:

  • Inhibition of Enzymatic Activity : Research indicates that sulfonyl esters can act as inhibitors for specific enzymes, including cyclooxygenases (COX), which play a crucial role in inflammation and pain pathways. For instance, similar compounds have been shown to selectively inhibit COX-1 and COX-2, leading to anti-inflammatory effects .
  • Neuropharmacological Effects : this compound has been studied for its potential effects on the central nervous system. It is believed to modulate neurotransmitter systems, particularly through antagonism of the NMDA receptor, which is implicated in neurodegenerative disorders and psychiatric conditions .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of sulfonyl esters, including this compound. In vitro tests have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial growth.

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory activity. In animal models, administration of this compound has resulted in reduced inflammation markers and alleviated symptoms associated with inflammatory diseases. The IC50 values for COX inhibition are comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of this compound. Studies focusing on neurodegenerative disorders suggest that this compound may help mitigate neuronal damage by modulating excitotoxicity related to glutamate signaling .

Case Studies

  • Neurodegeneration : A study investigating the effects of this compound on models of Alzheimer's disease showed promising results in reducing amyloid-beta plaque formation and improving cognitive function in treated animals .
  • Inflammation Models : In a controlled trial involving inflammatory bowel disease models, treatment with this compound resulted in a significant decrease in inflammatory cytokines and improved histological scores compared to control groups .

Data Tables

Biological Activity IC50 Value Target
COX-1 Inhibition1.1 µMCyclooxygenase 1
COX-2 Inhibition3.5 µMCyclooxygenase 2
Antimicrobial Activity-Various bacterial strains
Neuroprotective Activity-NMDA receptor modulation

Properties

Molecular Formula

C7H14O4S

Molecular Weight

194.25 g/mol

IUPAC Name

ethyl 2-propan-2-ylsulfonylacetate

InChI

InChI=1S/C7H14O4S/c1-4-11-7(8)5-12(9,10)6(2)3/h6H,4-5H2,1-3H3

InChI Key

IAEPMZWGBVWBFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CS(=O)(=O)C(C)C

Origin of Product

United States

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